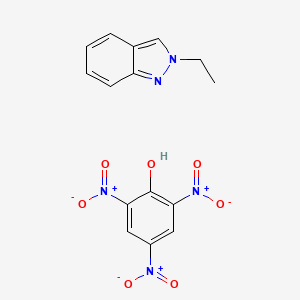
2-Ethylindazole;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylindazole: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications.
2-Ethylindazole: is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications.
2,4,6-Trinitrophenol: , commonly known as picric acid, is an organic compound with the formula (O₂N)₃C₆H₂OH. It is a highly nitrated phenol and is known for its explosive properties. It has been used historically as a military explosive and in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form indoles.
Transition Metal-Catalyzed Reactions: Recent methods involve the use of transition metals like copper or palladium to catalyze the formation of indazoles from various precursors.
Industrial Production Methods: The industrial production of 2-ethylindazole typically involves large-scale synthesis using the Fischer indole synthesis method due to its efficiency and scalability .
Synthetic Routes and Reaction Conditions:
Nitration of Phenol: The most common method involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. .
Sulfonation Followed by Nitration: An alternative method involves the sulfonation of phenol followed by nitration, which helps in moderating the reaction and improving yields.
Industrial Production Methods: The industrial production of 2,4,6-trinitrophenol involves continuous or batch nitration processes. The continuous process is preferred for large-scale production due to its efficiency and control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Ethylindazole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert 2-ethylindazole to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used.
Major Products:
- Oxidized derivatives
- Reduced forms of 2-ethylindazole
- Substituted indazole derivatives
Types of Reactions:
Reduction: 2,4,6-Trinitrophenol can be reduced to form picramic acid and other derivatives.
Substitution: It can undergo substitution reactions to form various picrate salts.
Common Reagents and Conditions:
Reduction: Reducing agents like iron and hydrochloric acid are used.
Substitution: Reagents like metal salts (e.g., sodium picrate) are used.
Major Products:
- Picramic acid
- Various picrate salts
Scientific Research Applications
Chemistry and Biology:
- Used as a building block in the synthesis of pharmaceuticals.
- Studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties .
Medicine:
Industry:
- Used in the synthesis of dyes and pigments.
- Employed in the development of new materials with specific properties .
Chemistry and Biology:
- Used as a reagent in chemical analysis and synthesis.
- Studied for its toxicological effects and environmental impact .
Medicine:
Industry:
- Used in the manufacture of explosives and munitions.
- Employed as a dye and in the synthesis of other chemicals .
Mechanism of Action
Mechanism:
- The biological activity of 2-ethylindazole is attributed to its ability to interact with various molecular targets, including enzymes and receptors.
- It can inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects .
Molecular Targets and Pathways:
- Targets include enzymes involved in inflammation and cancer pathways.
- Pathways affected include those related to cell proliferation and apoptosis .
Mechanism:
- The explosive properties of 2,4,6-trinitrophenol are due to its highly nitrated structure, which makes it prone to rapid decomposition and release of energy.
- Its biological effects are related to its ability to disrupt cellular processes and cause oxidative stress .
Molecular Targets and Pathways:
- Targets include cellular proteins and DNA.
- Pathways affected include those related to oxidative stress and cell damage .
Comparison with Similar Compounds
2,4-Dinitrophenol: Similar structure but with one less nitro group.
Trinitrotoluene (TNT): Similar nitrated structure but with a methyl group instead of a hydroxyl group.
Uniqueness:
Properties
CAS No. |
61453-45-0 |
|---|---|
Molecular Formula |
C15H13N5O7 |
Molecular Weight |
375.29 g/mol |
IUPAC Name |
2-ethylindazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H10N2.C6H3N3O7/c1-2-11-7-8-5-3-4-6-9(8)10-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,2H2,1H3;1-2,10H |
InChI Key |
IVDTVFQHXZAVSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C=CC=CC2=N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



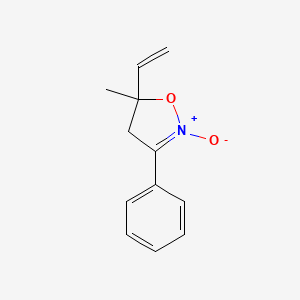
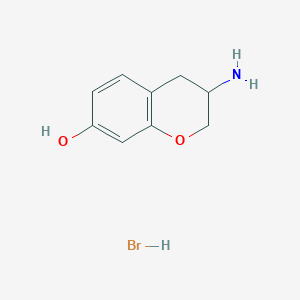
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)

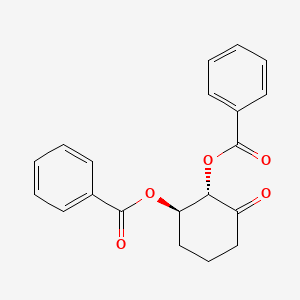
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
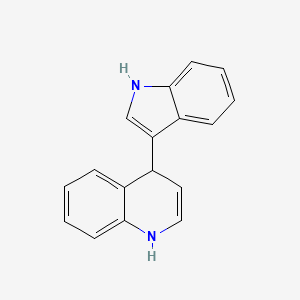
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
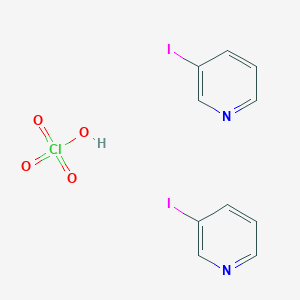
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)

